4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound features a pyrazole ring substituted with bromine and methyl groups, attached to a butanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine under controlled conditions to introduce the bromine substituent at the 4-position.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is then reacted with a butanoic acid derivative, such as butanoic acid chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Esterification: Ester derivatives with various alkyl groups.
Scientific Research Applications
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of butanoic acid.
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of a carboxylic acid.
Uniqueness
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of a brominated pyrazole ring and a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAPAKCHZOZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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